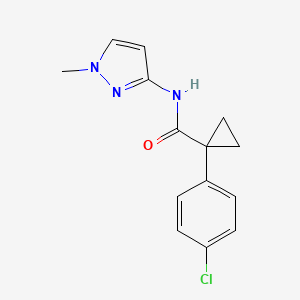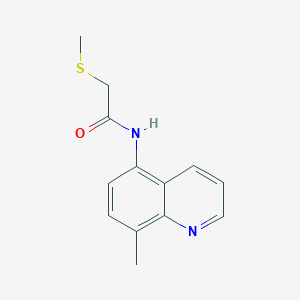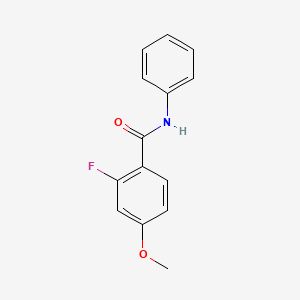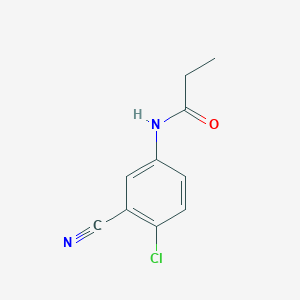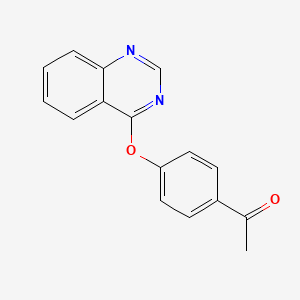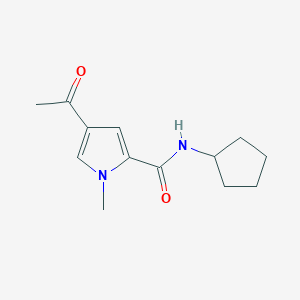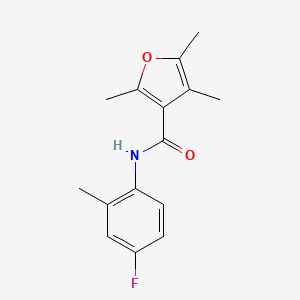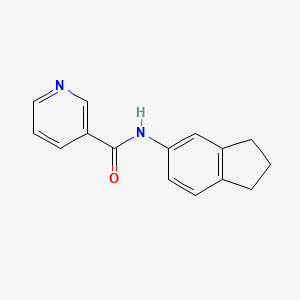
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has shown potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide is a selective inhibitor of CDKs, which are enzymes that regulate the cell cycle and cell division. By inhibiting CDKs, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide prevents cancer cells from dividing and proliferating. 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to enhance the activity of immune cells, such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide is its selectivity for CDKs, which reduces the likelihood of off-target effects. However, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been shown to have limited solubility and bioavailability, which may limit its effectiveness in vivo. Additionally, 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
Future research on 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide could focus on improving its solubility and bioavailability, as well as exploring its potential as a combination therapy with other cancer treatments. Additionally, further studies could investigate the safety and efficacy of 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide in clinical trials, with the ultimate goal of developing it as a therapeutic agent for cancer treatment.
Métodos De Síntesis
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chloroaniline with 2-acetylpyrrole to form 4-acetyl-1-chloro-N-(4-chlorophenyl)pyrrole-2-carboxamide. This intermediate is then reacted with methylamine to produce 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide, the final product.
Aplicaciones Científicas De Investigación
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been studied in combination with other cancer therapies, such as radiation and chemotherapy, and has been shown to enhance their effectiveness.
Propiedades
IUPAC Name |
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQFUMCROWEZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
